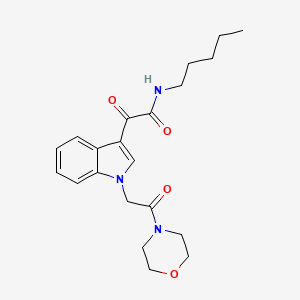

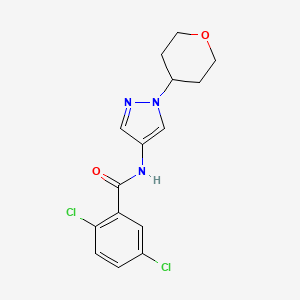

2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-pentylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-pentylacetamide, also known as MIIP, is a small molecule inhibitor that has gained attention in recent years due to its potential use in cancer treatment. MIIP has been shown to inhibit tumor growth and metastasis in various cancer types, making it a promising candidate for further research and development.

Scientific Research Applications

Antifungal Applications

One of the significant applications of morpholino acetamide derivatives is in the development of antifungal agents. Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives exhibiting fungicidal activity against Candida species and broad antifungal activity against Aspergillus species, molds, and dermatophytes. The introduction of a gem-dimethyl on the morpholin-2-one core improved plasmatic stability while maintaining antifungal efficacy, demonstrating in vivo efficacy in a murine model of systemic Candida albicans infection (Bardiot et al., 2015).

CNS Depressant Activity

Rawat and Shukla (2016) synthesized heterocyclic derivatives of morpholino-N-acetyl indoles and evaluated them for central nervous system (CNS) depressant activity. Their findings suggest that certain synthesized compounds exhibited more depressant activity than the reference standard, highlighting the therapeutic potential of these compounds in modulating CNS activity (Rawat & Shukla, 2016).

Crystal Structure Insights

The crystal structures of two (oxothiazolidin-2-ylidene)acetamides were analyzed by Galushchinskiy et al. (2017), providing structural comparisons and insights into the interactions and stability of these compounds. Such structural analyses are crucial for understanding the physicochemical properties and potential applications of these derivatives (Galushchinskiy et al., 2017).

Antimicrobial and Hemolytic Activity

Gul et al. (2017) prepared a series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides and evaluated them for antimicrobial and hemolytic activities. Their research found that most compounds were active against selected microbial species, indicating the potential of these derivatives as antimicrobial agents with low toxicity (Gul et al., 2017).

Synthetic Methodologies and Chemical Interactions

Li et al. (2011) demonstrated a metal-free, iodine-promoted regioselective C-C and C-N bonds formation of N-protected indole derivatives, leading to the synthesis of various bioactive compounds. This methodology offers a practical approach to creating a wide range of indole-based derivatives with potential pharmaceutical applications (Li et al., 2011).

Mechanism of Action

Target of Action

The primary target of this compound is the Toll-like receptor 4 (TLR4) pathway . TLR4 plays a crucial role in innate immunity, allowing the host to recognize pathogens invading the body .

Mode of Action

The compound interacts with the TLR4 receptor pathway, inhibiting its activity

Biochemical Pathways

The TLR4 pathway is part of the body’s immune response to infection. When inhibited, it can affect the body’s ability to respond to pathogens such as Mycoplasma pneumoniae

Result of Action

Given its target, it is likely that the compound could modulate immune responses, potentially reducing inflammation and altering the activity of immune cells .

properties

IUPAC Name |

2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxo-N-pentylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O4/c1-2-3-6-9-22-21(27)20(26)17-14-24(18-8-5-4-7-16(17)18)15-19(25)23-10-12-28-13-11-23/h4-5,7-8,14H,2-3,6,9-13,15H2,1H3,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMMWUAKXBQVCIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-pentylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-ethoxyphenyl)-8-methoxy-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2960827.png)

![[3,4,5-Triacetyloxy-6-(2-methoxyphenoxy)oxan-2-yl]methyl acetate](/img/structure/B2960829.png)

![N-[4-(morpholin-4-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2960835.png)

![7-(3,4-diethoxyphenyl)-3-(3-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2960837.png)

![2-(4-chlorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2960841.png)

![2-Methyl-9-(4-(2-methylallyl)piperazin-1-yl)-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline](/img/structure/B2960842.png)

![5-amino-1-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-N-(2,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2960843.png)

![4-[(Z)-[1-(4-methylphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl]benzoic acid](/img/structure/B2960847.png)